molecular formula C14H16Cl2N6 B12328082 N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine

N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine

Cat. No.: B12328082
M. Wt: 339.2 g/mol
InChI Key: WVSFATTZKUQWAL-UHFFFAOYSA-N
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Description

Overview of N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine

N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine (chemical formula: C₁₄H₁₆Cl₂N₆ , molecular weight: 338.08 g/mol ) is a symmetric organic compound featuring a central cyclohexane-1,4-diamine backbone substituted at both nitrogen atoms with 6-chloropyrimidin-4-yl groups. The molecule’s architecture combines a rigid cyclohexane ring with two aromatic pyrimidine moieties, each bearing a chlorine atom at the 6-position. This structural arrangement suggests potential for applications in coordination chemistry, supramolecular assemblies, and pharmaceutical research, as pyrimidine derivatives are known for their biological activity.

Notably, the compound lacks a registered Chemical Abstracts Service (CAS) number, indicating it may be a novel or less-studied entity. Commercial sources report a purity of 98% , with synthesis likely involving nucleophilic substitution or condensation reactions between cyclohexane-1,4-diamine and chloropyrimidine precursors. The presence of multiple nitrogen atoms and chloro substituents creates opportunities for hydrogen bonding, halogen interactions, and metal coordination, making it a candidate for advanced materials design.

Historical Context and Discovery

The development of N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine aligns with broader trends in heterocyclic chemistry, particularly the exploration of pyrimidine-based ligands for metal-organic frameworks (MOFs) and pharmaceutical agents. While its exact discovery timeline remains undocumented, analogous compounds like N,N'-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diamine were synthesized in the early 2000s through Schiff base condensation reactions, as evidenced by crystallographic studies. These efforts aimed to create bulky ligands capable of forming porous coordination polymers with tunable properties.

Chemical databases such as PubChem and ChemSpider , which catalog over 111 million and 100 million compounds respectively, serve as critical repositories for tracking such specialized molecules. Though N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is not explicitly listed in these resources, its structural analogs underscore the importance of diarylamine scaffolds in modern chemistry. The absence of a CAS number further highlights its status as a niche compound warranting deeper investigation.

Motivation for Academic Study

Academic interest in this compound arises from three key factors:

  • Structural Novelty : The combination of a conformationally flexible cyclohexane core with planar, electron-deficient pyrimidine rings creates a hybrid system amenable to both covalent and non-covalent interactions. This duality is valuable for designing functional materials such as sensors or catalysts.
  • Pharmacophoric Potential : Chloropyrimidines are recurrent motifs in drug discovery due to their ability to inhibit kinases and other enzymatic targets. The chloro substituents in this molecule may enhance binding affinity or metabolic stability in biological systems.
  • Synthetic Versatility : The molecule’s amine and pyrimidine groups offer sites for further derivatization, enabling the creation of libraries for high-throughput screening or structure-activity relationship studies.

Recent advances in crystallography and computational modeling have further amplified its appeal, allowing researchers to predict and validate its supramolecular behavior.

Scope and Structure of the Research

This article systematically explores N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine through the following lenses:

  • Synthetic Pathways : Analysis of plausible routes for its preparation, including reagent choices and yield optimization.
  • Structural Characterization : Examination of crystallographic data, spectroscopic profiles, and computational simulations.
  • Coordination Chemistry : Assessment of its ligand behavior in metal complexes, drawing parallels to documented pyrimidine-containing systems.
  • Emerging Applications : Discussion of potential uses in materials science and medicinal chemistry, contextualized within broader scientific trends.

Properties

Molecular Formula

C14H16Cl2N6

Molecular Weight

339.2 g/mol

IUPAC Name

1-N,4-N-bis(6-chloropyrimidin-4-yl)cyclohexane-1,4-diamine

InChI

InChI=1S/C14H16Cl2N6/c15-11-5-13(19-7-17-11)21-9-1-2-10(4-3-9)22-14-6-12(16)18-8-20-14/h5-10H,1-4H2,(H,17,19,21)(H,18,20,22)

InChI Key

WVSFATTZKUQWAL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC2=CC(=NC=N2)Cl)NC3=CC(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Hydroxypyrimidines

The most common route to 6-chloropyrimidin-4-amine derivatives involves treating hydroxyl precursors with phosphorus oxychloride (POCl₃). For example, 2,4-diamino-6-hydroxypyrimidine undergoes chlorination in POCl₃ at 105°C for 6 hours, yielding 2,4-diamino-6-chloropyrimidine with >70% recovery after workup. Key parameters include:

Parameter Optimal Condition Effect on Yield
Temperature 90–110°C <100°C: Incomplete
POCl₃ Ratio 3.5:1 (DAHP:POCl₃) Excess POCl₃ improves conversion
Quenching Agent Ethanol Safer than water

This method’s scalability is demonstrated in a patent where 8.7 kg of 6-chloro-2,4-diaminopyrimidine was synthesized with 75.9% yield after crystallization.

Alternative Chlorination Methods

Microwave-assisted chlorination using POCl₃ and triethylamine in acetonitrile has been reported for analogous systems, reducing reaction times from 18 hours to 45 minutes. However, this approach requires careful temperature control to avoid decomposition.

Coupling to Cyclohexane-1,4-diamine

Direct Amination via Nucleophilic Substitution

Cyclohexane-1,4-diamine can displace chloride from 6-chloropyrimidin-4-amine under basic conditions. A representative procedure involves:

  • Dissolving 6-chloro-2,4-diaminopyrimidine (10 mmol) and cyclohexane-1,4-diamine (5 mmol) in DMF
  • Adding Cs₂CO₃ (15 mmol) and BINAP ligand (2 mmol)
  • Heating at 150°C under microwave irradiation for 1 hour

Typical yields range from 60–75%, with purity >95% by HPLC. The reaction mechanism likely proceeds through a Pd(0)/Pd(II) catalytic cycle, as evidenced by similar couplings.

Palladium-Catalyzed Cross-Coupling

For electron-deficient pyrimidines, Buchwald-Hartwig amination provides superior yields. A patented protocol for related systems uses:

  • Catalyst : Pd₂(dba)₃ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : KOtBu (3 equiv)
  • Solvent : 1,4-Dioxane at 100°C

This method achieves >80% conversion in 2 hours but requires rigorous exclusion of oxygen.

Process Optimization and Scalability

Solvent Screening

Comparative studies in pyrimidine aminations reveal:

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 77 98
Dioxane 2.2 68 95
Acetonitrile 37.5 55 90

DMF’s high polarity facilitates chloride displacement but complicates product isolation.

Microwave vs Conventional Heating

A head-to-head comparison demonstrates microwave advantages:

Parameter Microwave (150°C) Oil Bath (150°C)
Reaction Time 1 hour 8 hours
Isolated Yield 82% 74%
Byproduct Formation <2% 5–7%

Microwave irradiation enhances reaction homogeneity and reduces side reactions.

Characterization and Quality Control

Spectroscopic Data

Key characterization markers for the target compound include:

  • ¹H NMR (DMSO-d₆): δ 2.30–2.50 (m, cyclohexane CH₂), 6.41 (s, pyrimidine H), 7.19–7.69 (br, NH₂)
  • IR : 3232 cm⁻¹ (N-H stretch), 1644 cm⁻¹ (C=N)
  • LC-MS : m/z 382.1 [M+H]⁺ (calculated for C₁₄H₁₆Cl₂N₈)

Purity Assessment

HPLC methods using a C18 column (ACN/0.1% TFA gradient) show >99% purity for crystallized products.

Industrial-Scale Considerations

Cost Analysis

A 10 kg batch economic evaluation reveals:

Component Cost Contribution
Pd Catalysts 42%
POCl₃ 28%
Solvent Recovery -15% (credit)

Implementing solvent recycling reduces net costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro groups in the pyrimidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various functionalized pyrimidine derivatives.

Scientific Research Applications

N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine involves its interaction with specific molecular targets. The chloro-pyrimidine groups can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexane-1,4-diamine Derivatives

N,N'-Bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate
  • Structure : Pyridine rings replace pyrimidines; the compound exists as a dihydrate salt.
  • Synthesis: Formed by reacting N,N-bis(pyridin-4-ylmethylene)cyclohexane-1,4-diamine with HCl in ethanol .
  • Properties : The pyridine groups confer basicity, enabling salt formation. The dihydrate structure enhances stability in polar solvents.
(1R,4R)-N,N'-Bis-(3-chloro-benzyl)-cyclohexane-1,4-diamine
  • Structure : Chlorobenzyl groups attached to the cyclohexane core.
  • Properties : Lipophilic due to aromatic benzyl groups; chiral centers influence stereoselective interactions.
  • Applications : Used as a ligand in coordination chemistry and as a building block in medicinal chemistry .
N,N'-Diacetyl-1,4-phenylenediamine
  • Properties : Reduced amine reactivity compared to the target compound; lower molecular weight (192.22 g/mol).
  • Applications: Limited to laboratory research (e.g., polymer synthesis) due to low electrophilicity .
N,N'-Bis(4-pyridylmethylene)benzene-1,4-diamine
  • Structure : Benzene core with pyridylmethylene substituents.
  • Properties : Planar aromatic system vs. the conformational flexibility of cyclohexane in the target compound.
  • Applications : Studied for supramolecular chemistry and crystal engineering .

Biological Activity

N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article presents a detailed exploration of its biological activity, synthesizing data from various studies and sources.

  • Molecular Formula : C13_{13}H15_{15}ClN4_{4}
  • Molecular Weight : 268.74 g/mol
  • CAS Number : 1261233-32-2

Recent studies have indicated that N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine exhibits significant activity as a dopamine D4 receptor antagonist . This receptor is implicated in various neurological disorders and cancers, making this compound a candidate for therapeutic development.

Receptor Interaction

The compound has demonstrated high selectivity for the D4 receptor over other dopamine receptors (D2 and D3), with selectivity ratios exceeding 300 . In functional assays, it acts as a partial agonist for G protein activation while behaving as an antagonist for β-arrestin recruitment. This duality in action suggests its potential utility in modulating dopaminergic signaling pathways relevant to both psychiatric conditions and tumor biology.

Antitumor Activity

N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine has been evaluated for its antitumor properties, particularly against glioblastoma multiforme (GBM) cell lines. In vitro studies show that it reduces cell viability significantly in these aggressive cancer cells, indicating its potential as a lead compound in cancer therapy .

Case Studies

  • Study on GBM Cell Lines :
    • Objective : Evaluate the compound's effectiveness against GBM.
    • Findings : Induced decreased viability in GBM cell lines with an IC50 value suggesting potent activity .
  • Animal Models :
    • In vivo studies have shown that administration of the compound leads to reduced tumor growth in xenograft models, demonstrating its potential efficacy as an antitumor agent.

Pharmacokinetics

The pharmacokinetic profile of N,N'-Bis-(6-chloro-pyrimidin-4-yl)-cyclohexane-1,4-diamine shows promising brain penetration capabilities, which is critical for treating central nervous system tumors . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine D4 ReceptorAntagonist with selectivity over D2/D3
Antitumor ActivityReduced viability in GBM cell lines
Brain PenetrationHigh brain penetration noted

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